molecular formula C11H12ClNO B12918396 Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole

Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole

Cat. No.: B12918396
M. Wt: 209.67 g/mol
InChI Key: VXSLEOXRAFTTNG-PSASIEDQSA-N
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Description

Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole is a chiral dihydroisoxazole (isoxazoline) derivative of significant interest in medicinal chemistry and organic synthesis. The compound features a chloromethyl substituent, which serves as a versatile handle for further synthetic elaboration, enabling nucleophilic substitution reactions and the construction of more complex molecular architectures . Isoxazoline scaffolds are recognized as privileged structures in drug discovery due to their broad spectrum of biological activities . Research into similar isoxazole and dihydroisoxazole derivatives has demonstrated their potential as core pharmacophores in developing agents with anticancer , anti-inflammatory , and antimicrobial properties . Specifically, some isoxazole derivatives act through mechanisms such as protein kinase inhibition, tubulin inhibition, and apoptosis induction, particularly in investigations against various human cancer cell lines . Furthermore, isoxazolone-based compounds have been explored as potent inhibitors of human neutrophil elastase (HNE), a serine protease target involved in chronic obstructive pulmonary disease (COPD) and other inflammatory disorders . This compound is presented as a key synthetic intermediate for researchers developing novel bioactive molecules. The reactive chloromethyl group allows for facile functionalization, making it a valuable precursor for generating diverse compound libraries. It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

(4S,5R)-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C11H12ClNO/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m1/s1

InChI Key

VXSLEOXRAFTTNG-PSASIEDQSA-N

Isomeric SMILES

C[C@@H]1[C@H](C(=NO1)C2=CC=CC=C2)CCl

Canonical SMILES

CC1C(C(=NO1)C2=CC=CC=C2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenyl-2-propen-1-ol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired isoxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to modify the isoxazole ring or other functional groups attached to it.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This can lead to the modification of proteins or nucleic acids, potentially disrupting their normal function. The exact pathways and targets would depend on the specific context of its use, such as in antimicrobial or anticancer applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with halogenated heterocycles reported in the evidence, such as:

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

Key Differences:

  • Core Heterocycle : The target compound contains a dihydroisoxazole ring, whereas Compounds 4 and 5 feature thiazole and pyrazole-tethered triazole systems. This distinction affects electronic properties and ring strain.
  • Substituents : The chloromethyl group in the target compound contrasts with the chlorophenyl/fluorophenyl substituents in Compounds 4 and 5. The chloromethyl group may enhance electrophilic reactivity compared to aromatic halogens.

Crystallographic and Conformational Analysis

  • Molecular Planarity: Compounds 4 and 5 exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly .
  • Intermolecular Interactions : Halogen bonding (C–X···π) in Compounds 4 and 5 contributes to their isostructural packing . The chloromethyl group in the target compound could engage in stronger dipole-dipole interactions or hydrogen bonding, depending on crystallization conditions.

Data Table: Comparative Analysis

Property Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole Compound 4 (Chlorophenyl) Compound 5 (Fluorophenyl)
Core Structure 4,5-Dihydroisoxazole Thiazole-pyrazole-triazole hybrid Thiazole-pyrazole-triazole hybrid
Substituent Chloromethyl (4-position) Chlorophenyl (4-position) Fluorophenyl (4-position)
Crystal System Not reported Triclinic (P-1) Triclinic (P-1)
Asymmetric Unit Not reported 2 independent molecules 2 independent molecules
Biological Activity Not reported Antimicrobial Not reported
Key Interactions Potential dipole-dipole/H-bonding Halogen bonding (C–Cl···π) Halogen bonding (C–F···π)

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s chloromethyl group offers a handle for further functionalization, unlike the inert aromatic halogens in Compounds 4 and 5. This could enable diverse derivatization in drug discovery .
  • Crystallographic Trends: Isostructural halogen analogs (e.g., Cl vs. This suggests that the target compound’s chloromethyl group might be accommodated in similar lattices with minimal distortion.
  • Therapeutic Potential: While direct evidence is lacking, structural parallels to antimicrobial Compound 4 imply that the target compound could be optimized for bioactivity through rational design .

Biological Activity

Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen. The presence of the chloromethyl group and the phenyl moiety contributes to its reactivity and biological profile.

Biological Activities

1. Anti-inflammatory Properties

Several studies have investigated the anti-inflammatory potential of compounds related to isoxazoles. For instance, derivatives like 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This inhibition was associated with decreased COX-2 levels and subsequent reduction in PGE2 production, indicating a robust anti-inflammatory mechanism .

2. Cytotoxicity and Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays revealed that certain derivatives exhibit selective cytotoxicity, indicating potential as anticancer agents. The mechanism involves the modulation of key signaling pathways that regulate cell proliferation and apoptosis .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with nuclear receptors such as the constitutive androstane receptor (CAR) and pregnane X receptor (PXR). These interactions influence hepatic functions including drug metabolism and detoxification processes .

Case Studies

Case Study 1: In Vivo Anti-inflammatory Effects

In a murine model of thioglycollate-induced peritonitis, administration of this compound resulted in a significant reduction in neutrophil migration to the peritoneal cavity. This suggests that the compound can effectively modulate inflammatory responses in vivo .

Case Study 2: Anticancer Activity Assessment

A series of experiments conducted on various cancer cell lines demonstrated that this compound derivatives exhibited varying degrees of cytotoxicity. The most potent compounds were identified based on their ability to induce apoptosis through caspase activation pathways .

Data Summary

Activity Effect Reference
Anti-inflammatoryDecreased TNF-α and IL-6 levels
CytotoxicityInduces apoptosis in cancer cell lines
Neutrophil migrationSignificant reduction in peritoneal cavity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole, and how can reaction conditions be optimized?

  • Answer : A typical synthesis involves cyclocondensation of substituted aldehydes with hydroxylamine derivatives under reflux conditions. For example, using substituted benzaldehyde and hydroxylamine precursors in ethanol with glacial acetic acid as a catalyst, followed by reflux for 4–6 hours and solvent evaporation under reduced pressure. Optimization may involve adjusting stoichiometry, temperature, or catalyst concentration to improve yield and purity. Characterization via NMR and HPLC is critical for verifying structural integrity .

**What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

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